3-Amino-3-(3,4-dimethylphenyl)propan-1-ol
CAS No.:
Cat. No.: VC18226429
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3 |
| Standard InChI Key | PUQXLWUCIHPEDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(CCO)N)C |
Introduction
3-Amino-3-(3,4-dimethylphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone, along with a 3,4-dimethylphenyl substituent. Its molecular formula is C11H17NO, and it has a molecular weight of approximately 181.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a biochemical probe due to its ability to interact with various biological targets.
Synthesis Methods
The synthesis of 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol can be achieved through several methods, often involving large-scale reduction reactions optimized for yield and purity. Industrial production may utilize continuous flow reactors and optimized conditions for enhanced efficiency and yield.
Biological Activity and Applications
Research indicates that 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol exhibits significant biological activity, including anti-inflammatory and antimicrobial effects. Its mechanism of action likely involves interactions with specific enzymes or receptors, where the amino and hydroxyl groups can form hydrogen bonds with active sites, while the 3,4-dimethylphenyl moiety may engage in hydrophobic interactions.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic properties, including anti-inflammatory and antimicrobial effects. |
| Biochemical Probe | Ability to interact with various biological targets, modulating enzyme activity and receptor binding. |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol, including:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol | Contains a different substitution pattern on the phenyl ring | Substituents differ in position |
| 3-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol | Hydroxyl group on the second carbon instead of the first | Different carbon chain structure |
| 3-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol | Additional carbon in the chain | Longer carbon chain |
The uniqueness of 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, enhancing its reactivity and biological activity compared to similar compounds.
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